2-Amino-1-(2-chlorophenyl)-4-(3-hydroxy-4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

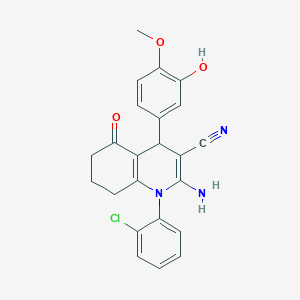

2-Amino-1-(2-chlorophenyl)-4-(3-hydroxy-4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: , often referred to as Compound A , belongs to the class of quinoline derivatives. Its structure combines an amino group, a chlorophenyl moiety, and a hexahydroquinoline scaffold. Let’s break down its components:

Amino Group (NH₂): Provides basicity and reactivity.

Chlorophenyl Group: Imparts aromaticity and influences its chemical behavior.

Hexahydroquinoline Core: A bicyclic structure with potential biological activity.

Properties

Molecular Formula |

C23H20ClN3O3 |

|---|---|

Molecular Weight |

421.9 g/mol |

IUPAC Name |

2-amino-1-(2-chlorophenyl)-4-(3-hydroxy-4-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C23H20ClN3O3/c1-30-20-10-9-13(11-19(20)29)21-14(12-25)23(26)27(16-6-3-2-5-15(16)24)17-7-4-8-18(28)22(17)21/h2-3,5-6,9-11,21,29H,4,7-8,26H2,1H3 |

InChI Key |

SALZZVLFIIMDMW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4Cl)N)C#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Several synthetic routes exist for Compound A, but one common approach involves a multistep process:

Condensation Reaction: Start with 2-chlorobenzaldehyde and 3-hydroxy-4-methoxyaniline. These react to form an imine intermediate.

Cyclization: The imine undergoes intramolecular cyclization, forming the hexahydroquinoline ring.

Nitrile Formation: Introduce a cyano group (CN) via reaction with a suitable nitrile source.

Industrial Production: Industrial-scale synthesis typically employs efficient and scalable methods. Optimization of reaction conditions, catalysts, and purification steps ensures cost-effective production.

Chemical Reactions Analysis

Compound A participates in various reactions:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Reduction of the nitrile group yields the corresponding amine.

Substitution: Halogenation or other substitutions occur at the phenyl ring.

Major Products: These reactions yield derivatives with altered functional groups, influencing solubility, bioactivity, and pharmacokinetics.

Scientific Research Applications

Compound A finds applications across disciplines:

Medicine: Investigated as a potential drug candidate due to its unique structure and biological properties.

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its interactions with cellular targets.

Mechanism of Action

The precise mechanism remains an active area of research. it likely involves interactions with specific receptors or enzymes, affecting cellular pathways. Further studies are needed to elucidate its mode of action fully.

Comparison with Similar Compounds

While Compound A shares features with other quinoline derivatives, its specific combination of substituents sets it apart. Similar compounds include quinoline , chloroquine , and hydroxychloroquine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.